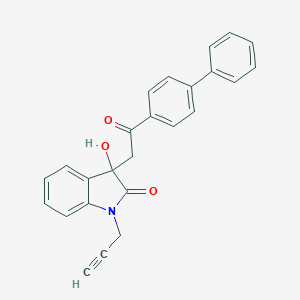
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which has been found to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed to work by binding to the active site of the target enzyme and preventing its activity. This can lead to downstream effects on cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects, which may be useful in the treatment of diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of cellular signaling pathways. However, one limitation is that it may have off-target effects on other enzymes or cellular processes, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One possibility is to study its effects on other enzymes and cellular processes, in order to gain a more complete understanding of its mechanism of action. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there may be opportunities to modify the structure of this compound in order to improve its potency or selectivity for certain targets.
Conclusion
In conclusion, 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has potential applications in scientific research. Its ability to inhibit certain enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects. While there are still many unknowns about the mechanism of action of this compound, there are many potential future directions for research in this area.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves several steps. First, 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-bromo-4-methoxyaniline in the presence of a base to form the desired product.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinase CK2 and phosphodiesterase 5 (PDE5). Inhibition of these enzymes has been linked to a variety of biological activities, including anti-cancer and anti-inflammatory effects.
Propriétés
Nom du produit |
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Formule moléculaire |
C15H12BrN3O2S |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-3-5-11-14(19-22-18-11)13(8)17-15(20)9-4-6-12(21-2)10(16)7-9/h3-7H,1-2H3,(H,17,20) |
Clé InChI |
SHUGCZJXBFCUSV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=C(C=C3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)


![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
